Gallium, triethenyl-

Lewis acidity adduct stability coordination chemistry

Gallium, triethenyl- (trivinylgallium, CAS 1188-13-2, formula Ga(CH=CH₂)₃) is a homoleptic triorganogallium compound featuring three vinyl ligands. It is a colorless, pyrophoric liquid with a molecular weight of 150.86 g/mol, primarily handled under inert atmosphere.

Molecular Formula C6H9Ga
Molecular Weight 150.86 g/mol
CAS No. 1188-13-2
Cat. No. B14762959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium, triethenyl-
CAS1188-13-2
Molecular FormulaC6H9Ga
Molecular Weight150.86 g/mol
Structural Identifiers
SMILESC=C[Ga](C=C)C=C
InChIInChI=1S/3C2H3.Ga/c3*1-2;/h3*1H,2H2;
InChIKeyIDSSCLWKOQPTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium, triethenyl- (Trivinylgallium) – Organometallic Precursor Properties


Gallium, triethenyl- (trivinylgallium, CAS 1188-13-2, formula Ga(CH=CH₂)₃) is a homoleptic triorganogallium compound featuring three vinyl ligands. It is a colorless, pyrophoric liquid with a molecular weight of 150.86 g/mol, primarily handled under inert atmosphere [1]. As a member of the R₃Ga class, it serves as a gallium source in organometallic synthesis and has been investigated as a precursor for metalorganic vapor phase epitaxy (MOVPE) of compound semiconductors [1].

Why Swapping Trivinylgallium for Triethylgallium Alters Reactivity and Process Outcomes


Triorganogallium compounds cannot be treated as interchangeable 'gallium carriers' because the organic ligand directly modulates critical properties: the strength of adduct formation with Lewis bases, the degree of molecular aggregation in solution and gas phase, and the energetics of metal–carbon bond cleavage during decomposition [1]. Substituting trivinylgallium for a common alternative like triethylgallium (TEG) or trimethylgallium (TMG) without adjusting process parameters risks unpredictable deposition rates, altered film stoichiometry, and compromised reproducibility in vapor-phase processes [1].

Quantitative Differentiation Evidence for Gallium, triethenyl- (Trivinylgallium)


Lewis Acidity: Trivinylgallium Is a Stronger Lewis Acid Than Triethylgallium

Calorimetric measurements of the trimethylamine adduct reveal a heat of dissociation of 21.0 kcal/mol for trivinylgallium, compared to 16.9 kcal/mol (calorimetric) and 17.2 kcal/mol (gas-phase) for triethylgallium, demonstrating that trivinylgallium is the stronger Lewis acid [1].

Lewis acidity adduct stability coordination chemistry

Solution Aggregation: Trivinylgallium Is Dimeric Whereas Trialkylgallium Homologs Are Monomeric

Cryoscopic measurements in benzene demonstrate that trivinylgallium exists as a dimer, while tri-n-propylgallium and tri-isopropylgallium are unambiguously monomeric under identical conditions [1].

molecular association dimerization solution behavior

Synthetic Accessibility: Room-Temperature Preparation of Trivinylgallium via Divinylmercury

The transmetallation reaction of divinylmercury with gallium metal proceeds readily at room temperature, whereas the analogous reaction of dialkylmercury compounds with gallium requires elevated temperatures to achieve comparable conversion [1]. This enables a milder, lower-energy synthetic route.

synthesis organomercury route mild conditions

Metal–Carbon Bond Energetics: Appearance Potential and Ga–C Bond Strength

Electron-impact mass spectrometry yields a Ga–C bond dissociation energy of 55.6 ± 2 kcal/mol for the methyl–gallium bond in trimethylgallium, while trivinylgallium exhibits distinct fragmentation behavior with no observable associated dimeric ions under identical ionization conditions [1]. The difference in fragmentation pathways reflects the influence of vinyl vs. alkyl ligands on bond energetics.

bond dissociation energy mass spectrometry decomposition kinetics

Recommended Application Scenarios for Gallium, triethenyl- (Trivinylgallium)


Coordination Chemistry and Lewis Acidity Benchmarking

Trivinylgallium serves as a well-defined Lewis acid for studying adduct formation with nitrogen, oxygen, and sulfur bases. Its quantitatively stronger acidity relative to triethylgallium (Δ ≈ +4.1 kcal/mol for the NMe₃ adduct) [1] makes it a useful probe for ranking donor strength and for developing catalysts requiring enhanced electrophilicity.

Solution-Phase Organometallic Synthesis Involving Vinyl Transfer

The dimeric nature of trivinylgallium in solution [2] and its accessibility via room-temperature transmetallation [2] recommend it for vinylation reactions where mild conditions and controlled stoichiometry are essential, such as the preparation of vinyl-functionalized metal complexes or polymer initiators.

Precursor Development for Metalorganic Vapor Phase Epitaxy (MOVPE)

Trivinylgallium has been explored as a gallium source for MOVPE of III-V semiconductors. Its distinct bond energetics and fragmentation pattern compared to trimethylgallium [3] offer an alternative decomposition pathway that may reduce carbon contamination under optimized growth conditions.

Structural and Computational Chemistry of Electron-Deficient Bridged Systems

The gas-phase monomer structure of trivinylgallium, determined by electron diffraction [4], combined with its solution dimerization behavior [2], provides a valuable experimental dataset for validating computational models of Ga–C–Ga bridge bonding and for understanding the electronic effects of vinyl substitution in Group 13 organometallics.

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